(S)-Lormetazepam
CAS No.: 113679-54-2
Cat. No.: VC0220764
Molecular Formula: C11H13NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113679-54-2 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 0 |
Introduction
Chemical Properties and Structure
Structural Characteristics
(S)-Lormetazepam represents one of the two enantiomeric forms of lormetazepam, which belongs to the 1,4-benzodiazepine class. Its structure features:
-
Molecular formula: C₁₆H₁₂Cl₂N₂O₂
-
Stereochemistry: S-configuration at the stereocenter
-
Core structure: 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1-methyl-2H-1,4-benzodiazepin-2-one
-
Alternative names: (S)-methyllorazepam, (S)-N-methyllorazepam
The S-enantiomer possesses specific three-dimensional spatial arrangement that distinguishes it from the R-enantiomer, potentially affecting its binding affinity and pharmacological properties .
Physical Properties
Pharmacological Properties
Mechanism of Action
As a benzodiazepine stereoisomer, (S)-lormetazepam likely shares the fundamental mechanism of action with the racemic mixture, though potentially with different binding affinities:
-
Binds to the regulatory site between α and γ subunits of γ-aminobutyric acid (GABA) A receptors, particularly those with γ2 and α1, α2, α3, or α5 subunits
-
Facilitates chloride ion channel opening, increasing chloride influx into neurons
-
Causes hyperpolarization, making neurons less excitable
-
Produces anxiolytic, muscle relaxant, sedative, and hypnotic effects
Research specifically examining whether the (S)-enantiomer has different receptor binding properties compared to the racemic mixture remains limited in the available literature.
A distinctive feature of lormetazepam's metabolism is that it undergoes direct glucuronidation without involvement of cytochrome P450 oxidative pathways, potentially giving (S)-lormetazepam an advantage in patients with impaired liver function or when co-administered with drugs metabolized via CYP pathways .
Pharmacodynamics
The pharmacodynamic profile of (S)-lormetazepam likely shares properties with the racemic mixture but may exhibit stereoselectivity in receptor binding:
-
High affinity for benzodiazepine binding sites on GABA-A receptors
-
Produces dose-dependent anxiolytic, hypnotic, anticonvulsant, and muscle relaxant effects
-
Increases the frequency of chloride ion channel opening in GABA-A receptors
-
May have distinct binding preferences compared to the R-enantiomer, potentially affecting efficacy and side effect profiles
Research Findings
Stereochemical Studies
The stereochemistry of benzodiazepines, including lormetazepam, has been the subject of research examining how spatial configuration affects pharmacological activity:
-
Studies have investigated the interactions of related compounds such as (S)-lorazepam acetate and (S)-oxazepam, suggesting stereoselectivity in benzodiazepine receptor binding
-
Enantioselective separations of benzodiazepines have been developed using chromatographic and electromigration techniques
-
The potential for differential metabolism of benzodiazepine enantiomers has been explored in pharmacokinetic research
Dependence Liability
Research on the racemic lormetazepam suggests that, like other benzodiazepines, it carries dependence liability:
-
Studies indicate that lormetazepam, similar to other benzodiazepine receptor agonists, can produce dependence with prolonged use
-
The specific dependence profile of (S)-lormetazepam compared to the racemic mixture requires further investigation
-
Lormetazepam's relatively moderate onset and intermediate duration of action may influence its dependence potential compared to faster-acting benzodiazepines
| System | Adverse Effects |
|---|---|
| Central nervous system | Sedation, drowsiness, dizziness, ataxia, memory impairment |
| Psychological | Paradoxical reactions, confusion (especially in elderly) |
| Physical dependence | Withdrawal symptoms upon discontinuation after prolonged use |
| Respiratory | Potential respiratory depression (particularly with IV administration or overdose) |
Comparison with Related Compounds
Relationship to Other Benzodiazepines
(S)-Lormetazepam can be compared with closely related benzodiazepines:
Pharmacological Comparisons
When comparing lormetazepam with other benzodiazepines, several distinctive features emerge:
-
Like lorazepam, it undergoes direct glucuronidation without forming active metabolites
-
Its high protein binding (85-90%, similar to lorazepam) contributes to its pharmacokinetic profile
-
Its solubility characteristics differ from highly lipid-soluble benzodiazepines like diazepam, affecting its distribution in the body
-
Has higher binding affinity compared to nitrazepam, flurazepam, and diazepam, which correlates with its clinical efficacy at lower doses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume